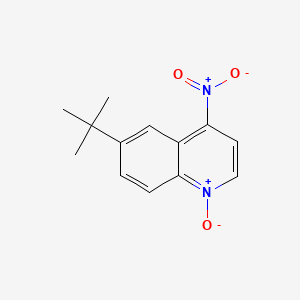![molecular formula C16H15N B14698622 8,9,10,11-Tetrahydro-7h-benzo[c]carbazole CAS No. 21064-52-8](/img/structure/B14698622.png)
8,9,10,11-Tetrahydro-7h-benzo[c]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9,10,11-Tetrahydro-7h-benzo[c]carbazole is an organic compound with a complex polycyclic structure. It belongs to the class of carbazole derivatives, which are known for their aromatic heterocyclic properties. This compound is characterized by the presence of a nitrogen atom within its fused ring system, making it a significant molecule in various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11-Tetrahydro-7h-benzo[c]carbazole typically involves multi-step organic reactions. One common method is the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine intermediate. This intermediate undergoes a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to yield tetrahydrocarbazole, which can then be further modified to produce the desired compound .
Industrial Production Methods
Industrial production of carbazole derivatives, including this compound, often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate. Selective crystallization from molten coal tar at high temperatures or low pressures is used to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
8,9,10,11-Tetrahydro-7h-benzo[c]carbazole undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide or selenium dioxide.
Reduction: Typically involves catalytic hydrogenation.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the aromatic ring .
Scientific Research Applications
8,9,10,11-Tetrahydro-7h-benzo[c]carbazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8,9,10,11-Tetrahydro-7h-benzo[c]carbazole involves its interaction with various molecular targets and pathways. The nitrogen atom in its structure allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to modulation of enzyme activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Carbazole: A simpler structure with similar aromatic properties.
7H-Benzo[c]carbazole: Another derivative with slight structural differences.
8-Methyl-8,9,10,11-tetrahydro-7H-benzo[c]carbazole: A methylated version of the compound.
Uniqueness
8,9,10,11-Tetrahydro-7h-benzo[c]carbazole is unique due to its specific polycyclic structure and the presence of a nitrogen atom within the fused ring system. This gives it distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
21064-52-8 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
8,9,10,11-tetrahydro-7H-benzo[c]carbazole |
InChI |
InChI=1S/C16H15N/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-2,5-6,9-10,17H,3-4,7-8H2 |
InChI Key |
FBIYLCTWYARPHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


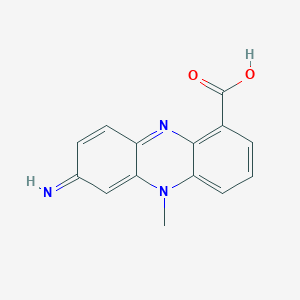
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
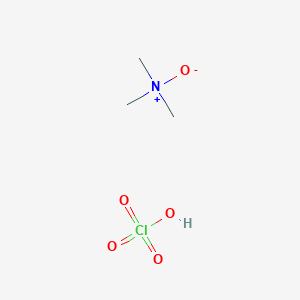
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)


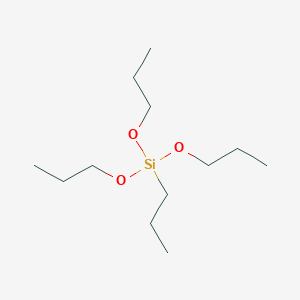


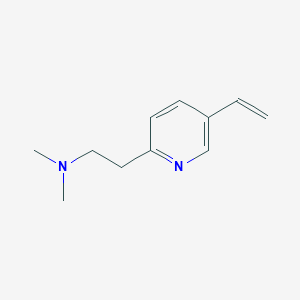

![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)

